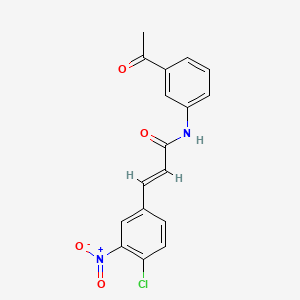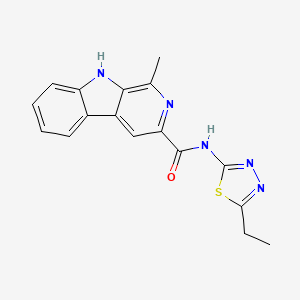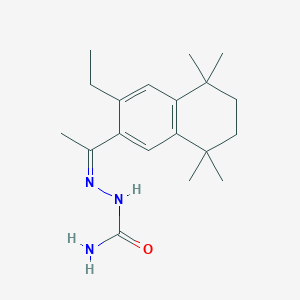
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone, also known as ETI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and regulation. Additionally, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis, modulation of the immune response, and neuroprotection. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as discussed above.
実験室実験の利点と制限
One advantage of using 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone-based therapies for cancer and neurodegenerative diseases. Additionally, further study is needed to fully understand the mechanism of action of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone and its effects on various enzymes and signaling pathways. Finally, research is needed to determine the potential side effects of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone and its safety for use in humans.
合成法
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, including the reaction of 1-naphthaldehyde with ethyl isothiocyanate and imidazolidine-2-thione. This reaction results in the formation of 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone as a yellow crystalline solid.
科学的研究の応用
3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been studied for its potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to modulate the immune response by activating T cells and inhibiting the production of pro-inflammatory cytokines. In neuroscience, 3-ethyl-5-(1-naphthylmethylene)-2-thioxo-4-imidazolidinone has been found to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(5Z)-3-ethyl-5-(naphthalen-1-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-18-15(19)14(17-16(18)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,2H2,1H3,(H,17,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIRAJQCUBHERH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-(naphthalen-1-ylmethylidene)-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911538.png)
![1-(3-pyridinyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5911540.png)

![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)
![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)
